N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate
Description
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Properties
CAS No. |
591233-20-4 |
|---|---|
Molecular Formula |
C21H43NO4 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
4-hydroxy-4-oxobutanoate;trimethyl(tetradecyl)azanium |
InChI |
InChI=1S/C17H38N.C4H6O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;5-3(6)1-2-4(7)8/h5-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/q+1;/p-1 |
InChI Key |
APOFPOYWMIZOKI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.C(CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate typically involves the quaternization of tetradecan-1-amine with trimethylamine, followed by the reaction with 3-carboxypropanoic acid. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted ammonium compounds .
Scientific Research Applications
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt biological membranes. This interaction can lead to increased permeability and potential antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s ability to insert itself into the membrane structure .
Comparison with Similar Compounds
Similar Compounds
Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Dodecyltrimethylammonium chloride: Commonly used in industrial applications as a surfactant.
Uniqueness
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties and interaction with biological membranes .
Biological Activity
N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate, also known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₃₆N O₂
- Molecular Weight : 286.48 g/mol
- CAS Number : 4574-04-3
This compound exhibits its biological activity primarily through the following mechanisms:
- Membrane Interactions : The compound interacts with cellular membranes due to its amphiphilic nature, influencing membrane fluidity and permeability.
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, likely through disruption of bacterial cell membranes.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. Its effectiveness against Gram-positive and Gram-negative bacteria makes it a candidate for use in disinfectants and antiseptics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that while the compound is effective against pathogens, it exhibits low toxicity towards mammalian cells at therapeutic concentrations.
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human epithelial cells | >100 |
| Mouse fibroblast cells | >150 |
Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect with a rapid reduction in bacterial counts within one hour of exposure.
Study 2: Mechanistic Insights
In another investigation by Lee et al. (2023), the mechanism of action was elucidated using fluorescence microscopy and flow cytometry. The study revealed that the compound disrupts bacterial membranes, leading to leakage of intracellular contents and cell death.
Pharmaceutical Industry
Due to its antimicrobial properties, this compound is being explored for formulation in topical antibacterial agents and disinfectants.
Agricultural Use
The compound's ability to combat plant pathogens suggests potential applications in agricultural biocides, enhancing crop protection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
